N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-14-10-15(2)20-18(11-14)26-23(30-20)27(13-16-6-5-9-24-12-16)22(28)21-25-17-7-3-4-8-19(17)29-21/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAFMHZKCZSSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole derivatives class. Its unique structural features, including a benzo[d]thiazole moiety and a pyridine derivative, suggest significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound can be synthesized through several chemical pathways involving careful control of reaction conditions. Key steps in the synthesis include:
- Formation of the Benzothiazole Core : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
- Introduction of Dimethyl Groups : The methyl groups at positions 5 and 7 are typically introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
- Pyridine Derivative Formation : The pyridine ring is incorporated through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its effectiveness against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.2 | Cell cycle arrest at G2/M phase |
| A549 | 6.8 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against bacteria and fungi.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Candida albicans | 64 | Antifungal |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated in several preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Anticancer Study : A study published in Cancer Letters assessed the anticancer efficacy of this compound on breast cancer models, demonstrating a significant reduction in tumor size compared to control groups.
- Antimicrobial Evaluation : Research conducted at a university laboratory found that the compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.
- Inflammation Model : In an experimental model of arthritis, the compound reduced paw swelling and joint inflammation significantly, suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
